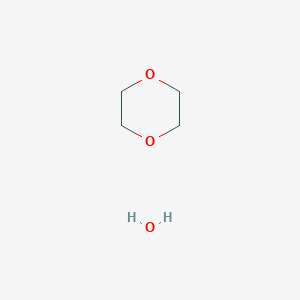
Dioxan water
Cat. No. B8326791
Key on ui cas rn:
16468-05-6
M. Wt: 106.12 g/mol
InChI Key: RNHDAKUGFHSZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05728835
Procedure details


4-Chloromethyl-N-(2-methoxyphenyl)benzamide (500 mg, 1.81 mmol) and precipitated calcium carbonate (970 mg, 9.7 mmol) were suspended in a dioxane-water (1:1) mixture solution (9 ml) and subjected to 25 hours of heating under reflux. After adding THF (25 ml) and filtering off the formed insoluble materials, the organic solvent was removed by evaporation. The thus obtained residue was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and dried on anhydrous magnesium sulfate. After removing the solvent by evaporation, the resulting colorless solid material was purified by subjecting it to a silica gel column chromatography (ether:hexane=3:1), thereby obtaining 411 mg (88.3%) of the title compound in the form of colorless crystals.
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
500 mg
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
9 mL
Type
reactant
Reaction Step Three


Name
Yield
88.3%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-:21].[Ca+2].O1CCOCC1.O>C1COCC1>[OH:21][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
|
Name
|
|
|
Quantity
|
970 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.O
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering off the formed insoluble materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was removed by evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The thus obtained residue was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting colorless solid material was purified
|
Outcomes


Product
Details
Reaction Time |
25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 411 mg | |
| YIELD: PERCENTYIELD | 88.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
